3-Amino-3-(2-fluorophenyl)propanamide
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Overview
Description
3-Amino-3-(2-fluorophenyl)propanamide: is an organic compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoro-β-phenylethylamine, which is subsequently acylated with a suitable acylating agent to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 3-Amino-3-(2-fluorophenyl)propanamide can undergo oxidation reactions to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted fluorophenyl derivatives .
Scientific Research Applications
Chemistry: 3-Amino-3-(2-fluorophenyl)propanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide
- 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide
- 3-Amino-N-cyclopentyl-3-(4-fluorophenyl)propanamide
Uniqueness: 3-Amino-3-(2-fluorophenyl)propanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and biochemical properties compared to its analogs .
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-amino-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
JJVUNRDKIYVUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)F |
Origin of Product |
United States |
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